Ophiopogonanone B

Vue d'ensemble

Description

Ophiopogonanone B is a natural compound that belongs to the steroidal saponin family. It is isolated from the roots of Ophiopogon japonicus, a plant that is widely used in traditional Chinese medicine. Ophiopogonanone B has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Ophiopogonanone B, along with other compounds isolated from Ophiopogonis Radix (Ophiopogon root), has demonstrated significant anti-inflammatory activities. These compounds effectively downregulated the expression of interleukin (IL)-6 and IL-8 in senescent normal human dermal fibroblasts. This implies their potential in treating chronic inflammation and related skin conditions (Kitahiro et al., 2018).

Antioxidant Effects and Aging

Ophiopogonanone B, as part of the main constituents of Ophiopogon japonicus, shows promising antioxidant properties. These antioxidants have been found to significantly reduce the production of interleukins (IL-6, IL-8) and are effective against chronic inflammation, particularly in the context of aging and age-related diseases (Kitahiro & Shibano, 2020).

Cancer Treatment Potential

Ophiopogonanone B has been identified as an active component in inducing cell death in gastric cancer cells through the inhibition of the GPX4/xCT-dependent ferroptosis pathway. This discovery points to its potential as a therapeutic agent in the treatment of gastric cancer (Zhang et al., 2022).

Cardiovascular Health

In studies focusing on cardiovascular health, methylophiopogonanone B (a related compound) has shown effectiveness in reducing myocardial ischemia/reperfusion injury. It achieves this by activating the PI3K/Akt/eNOS signaling pathway, suggesting its potential in treating heart-related ailments (He et al., 2016).

Cytotoxic Activities

Ophiopogonanone B and related compounds have been evaluated for their cytotoxic activities against various cancer cell lines. Some compounds have shown promising antiproliferative activities, indicating their potential use in cancer treatment (Zhou et al., 2013).

Propriétés

IUPAC Name |

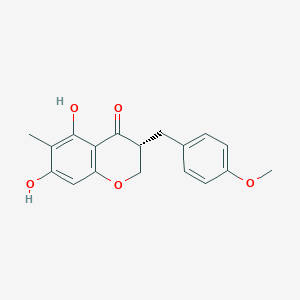

(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-10-14(19)8-15-16(17(10)20)18(21)12(9-23-15)7-11-3-5-13(22-2)6-4-11/h3-6,8,12,19-20H,7,9H2,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHKTNVQRTUZRS-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)OC[C@H](C2=O)CC3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ophiopogonanone B | |

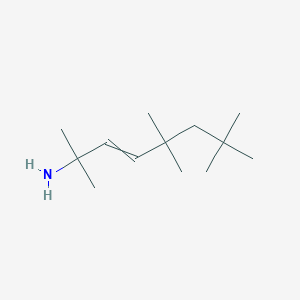

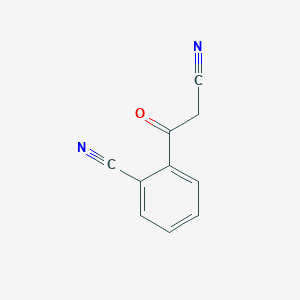

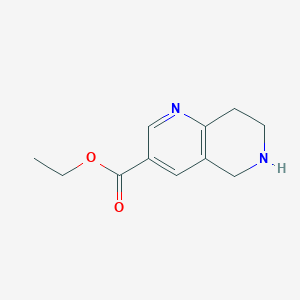

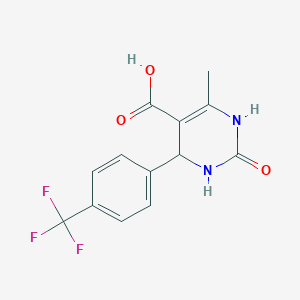

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

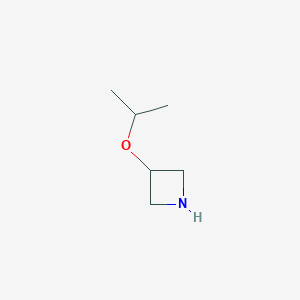

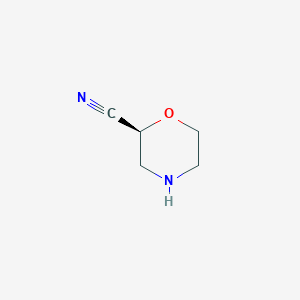

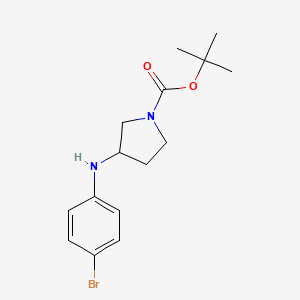

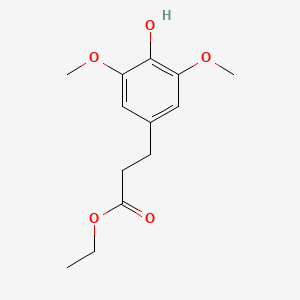

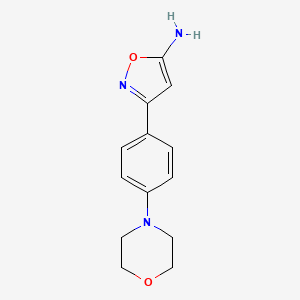

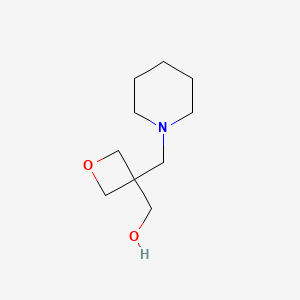

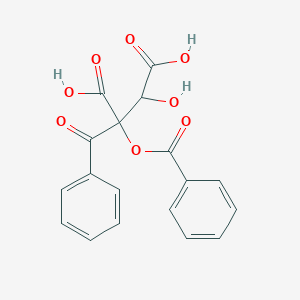

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B1504962.png)

![5-Methyl-2-(methylsulfonyl)-7-phenylimidazo[5,1-F][1,2,4]triazine](/img/structure/B1504979.png)

![4-Methyl-2-[[5-[(5-methyl-2-sulfonatophenyl)methyl]-2-phenyl-1,3-dioxan-5-yl]methyl]benzenesulfonate](/img/structure/B1504983.png)